molecular formula C41H46N10O8S B1251569 13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone

13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone

Cat. No. B1251569
M. Wt: 838.9 g/mol
InChI Key: PSBVOIWKVJOOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone is a natural product found in Actinoplanes and Bacteria with data available.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Indole derivatives, such as those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Bhovi and Gadaginamath (2005) studied the synthesis of novel indole derivatives and their antimicrobial activities. These compounds showed potential in inhibiting the growth of various microbes, suggesting their application in developing new antimicrobial agents (Bhovi & Gadaginamath, 2005).

Antiviral Activity

Research by Ivashchenko et al. (2014) explored the antiviral activity of certain indole derivatives. Although many of the synthesized compounds did not show significant activity against viruses like influenza and hepatitis C, some exhibited micromolar activities against specific cell lines, indicating a potential role in antiviral therapy (Ivashchenko et al., 2014).

Application in Cancer Research

Compounds similar to the one have been evaluated for their anticancer properties. For example, Carbone et al. (2013) synthesized derivatives of bis-indole alkaloid topsentin. Although most derivatives showed no significant activity, some demonstrated moderate activity against specific cancer cell lines, suggesting their potential in cancer research (Carbone et al., 2013).

Photochromic Properties

Research into the photochromic properties of indole derivatives has also been conducted. Balenko et al. (2010) investigated the novel heterocyclic fulgides based on benzo[g]indole. These studies revealed interesting aspects of photochromism, fluorescence, and thermal stability, which could be relevant in the development of photoresponsive materials (Balenko et al., 2010).

properties

Product Name

13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone

Molecular Formula

C41H46N10O8S

Molecular Weight

838.9 g/mol

IUPAC Name

13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C41H46N10O8S/c1-6-28-37(55)46-22(3)41(58)51(4)19-35(53)45-21(2)40-50-33(20-60-40)39(57)49-32(13-23-16-42-29-10-8-7-9-26(23)29)38(56)48-31(36(54)44-18-34(52)47-28)14-24-17-43-30-12-11-25(59-5)15-27(24)30/h7-12,15-17,20-21,28,31-32,42-43H,3,6,13-14,18-19H2,1-2,4-5H3,(H,44,54)(H,45,53)(H,46,55)(H,47,52)(H,48,56)(H,49,57)

InChI Key

PSBVOIWKVJOOJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=C)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC3=CNC4=C3C=C(C=C4)OC)CC5=CNC6=CC=CC=C65)C)C

synonyms

A 21459A
A-21459A
A21459 A
A21459-A
A21459A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Reactant of Route 2
13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Reactant of Route 3
13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Reactant of Route 4
13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Reactant of Route 5
13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Reactant of Route 6
13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone

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